molecular formula C21H20N4O3 B7753562 propyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

propyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate

Cat. No.: B7753562
M. Wt: 376.4 g/mol
InChI Key: QRKLLPRBDPQMRR-UHFFFAOYSA-N
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Description

Propyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent such as polyphosphoric acid . The pyrrole ring can be introduced through cyclization reactions involving appropriate precursors like succinic anhydride and aminoguanidine hydrochloride . The final esterification step involves the reaction of the intermediate with propyl alcohol under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The benzimidazole and pyrrole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group on the benzimidazole ring can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole and pyrrole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

Propyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their function . This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The pyrrole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or other cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate is unique due to its combination of a benzimidazole moiety, a pyrrole ring, and a benzoate ester

Properties

IUPAC Name

propyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-2-10-28-21(27)13-6-5-7-14(11-13)25-12-17(26)18(19(25)22)20-23-15-8-3-4-9-16(15)24-20/h3-9,11H,2,10,12,22H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKLLPRBDPQMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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